Normirtazapine, (R)-

Description

Contextualizing (R)-Normirtazapine as an N-Demethylated Metabolite of Mirtazapine (B1677164)

(R)-Normirtazapine, also known as (R)-desmethylmirtazapine, is formed in the body through the N-demethylation of mirtazapine. vulcanchem.comnih.gov This metabolic process primarily occurs in the liver, catalyzed by cytochrome P450 enzymes, specifically CYP3A4, with contributions from CYP2D6 and CYP1A2. tdm-monografie.orgwikipedia.orgnih.gov Mirtazapine itself is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-(+)-mirtazapine and (R)-(-)-mirtazapine. tdm-monografie.org Consequently, its metabolism produces both (R)- and (S)-enantiomers of normirtazapine (B1679964).

Normirtazapine is considered a major and pharmacologically active metabolite of mirtazapine. medchemexpress.comnih.govresearchgate.net Following administration of the parent drug, normirtazapine is present in the plasma, although at levels generally lower than mirtazapine itself. nih.govfda.gov The process of N-demethylation is a key pathway in the biotransformation of mirtazapine, leading to the formation of this active compound before further conjugation and excretion. tdm-monografie.orgwikipedia.org

Significance of Enantiomeric Specificity in Metabolite Research, particularly concerning the R-configuration

The focus on the (R)-configuration of normirtazapine stems from the principle of enantiomeric specificity in pharmacology. Enantiomers are mirror-image isomers of a chiral molecule that can exhibit markedly different pharmacological and pharmacokinetic properties. The specific three-dimensional arrangement of atoms in (R)-normirtazapine dictates how it interacts with biological targets like receptors and enzymes, which are themselves chiral. vulcanchem.com

In the case of mirtazapine and its metabolites, this stereoselectivity is evident. The parent enantiomers of mirtazapine have different roles; for instance, the (S)-(+) enantiomer is primarily responsible for the antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors, while the (R)-(-) enantiomer is a potent blocker of the 5-HT3 receptor. wikipedia.orgmedchemexpress.com This specificity extends to the metabolites. Research has shown that the pharmacokinetics of mirtazapine are enantioselective, resulting in higher plasma concentrations and a longer half-life for the (R)-(-)-enantiomer compared to the (S)-(+)-enantiomer. nih.gov

This pharmacokinetic difference influences the formation and prevalence of normirtazapine's enantiomers. Due to the preferential processing of the parent drug's (R)-form, the (R)-enantiomer of normirtazapine can account for a significant portion of the total normirtazapine found in circulation. vulcanchem.com Studies have also suggested potential differences in how the enantiomers cross the blood-brain barrier, with one study noting that only (R)-(-)-mirtazapine reached measurable concentrations in the cerebrospinal fluid (CSF), highlighting the importance of studying each enantiomer independently. researchgate.net

Research Rationale for Investigating (R)-Normirtazapine's Independent and Complementary Roles

Research aims to elucidate the independent effects of (R)-Normirtazapine, which may differ from both its (S)-enantiomer and the parent mirtazapine enantiomers. For example, (R)-normirtazapine is known to act as an antagonist at α2-adrenergic receptors, which can lead to an increase in the release of norepinephrine (B1679862). vulcanchem.com It also possesses a high affinity for histamine (B1213489) H1 receptors, a property it shares with mirtazapine, which is linked to sedative effects. vulcanchem.comtandfonline.com

Investigating these properties helps to determine if (R)-Normirtazapine's role is complementary, synergistic, or even antagonistic to the effects of mirtazapine and its other metabolites. This detailed understanding can inform drug development, potentially leading to the creation of new chemical entities with more refined and targeted therapeutic actions.

Research Findings on (R)-Normirtazapine

Detailed research has provided insights into the specific interactions of (R)-Normirtazapine with various neurotransmitter receptors. These interactions are key to its pharmacological profile.

Table 1: Comparative Receptor Interaction Profile

| Receptor Target | (R)-Normirtazapine | Mirtazapine (Parent Drug) | Notes |

| α₂-Adrenergic Autoreceptors | 60% inhibition efficacy vulcanchem.com | 85% inhibition efficacy vulcanchem.com | Antagonism at these receptors increases norepinephrine release. |

| 5-HT₂ Receptors | IC₅₀ = 110 nM vulcanchem.com | IC₅₀ = 18 nM vulcanchem.com | Shows weaker affinity compared to the parent drug. |

| H₁ Histamine Receptors | Kᵢ = 1.2 nM vulcanchem.com | Kᵢ = 0.14 nM vulcanchem.com | High affinity, comparable to mirtazapine, suggesting sedative potential. |

| 5-HT₃ Receptors | Weak affinity (Kᵢ > 1,000 nM) vulcanchem.com | Potent antagonism (by R-enantiomer) wikipedia.orgmedchemexpress.com | Unlike the parent R-mirtazapine, (R)-normirtazapine has a weak effect here. |

IC₅₀ = Half-maximal inhibitory concentration; Kᵢ = Inhibitory constant. Lower values indicate higher binding affinity.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | (R)-Normirtazapine | Mirtazapine (Parent Drug) |

| Plasma Protein Binding | ~85% vulcanchem.com | ~85% fda.govnih.gov |

| Elimination Half-life (t₁/₂) | 23–26 hours vulcanchem.com | 20–40 hours fda.govnih.gov |

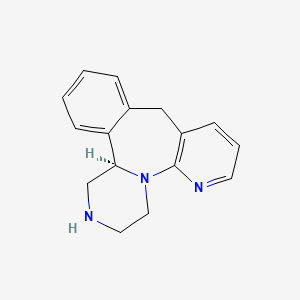

Structure

3D Structure

Properties

CAS No. |

135928-35-7 |

|---|---|

Molecular Formula |

C16H17N3 |

Molecular Weight |

251.33 g/mol |

IUPAC Name |

(7R)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |

InChI |

InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2/t15-/m0/s1 |

InChI Key |

FGLAMNFOHWVQOH-HNNXBMFYSA-N |

Isomeric SMILES |

C1CN2[C@@H](CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |

Origin of Product |

United States |

Ii. Preclinical Pharmacodynamics and Receptor Interactions of R Normirtazapine

In Vitro Studies on Receptor Binding Affinities and Selectivity of (R)-Normirtazapine

In vitro research has been crucial in elucidating the receptor binding affinities and selectivity of (R)-Normirtazapine. These studies reveal a compound with a multi-receptor antagonist profile.

(R)-Normirtazapine demonstrates antagonist activity at α2-adrenergic autoreceptors. vulcanchem.com This action is significant as these receptors are involved in the regulation of norepinephrine (B1679862) release. wikipedia.org The (R)-enantiomer of the parent compound, mirtazapine (B1677164), is known to have stronger α2-adrenergic autoreceptor antagonism than the (S)-form, a characteristic that is believed to extend to its normirtazapine (B1679964) metabolite. vulcanchem.com Specifically, (R)-normirtazapine exhibits approximately 60% of the inhibition efficacy at α2-adrenergic autoreceptors compared to mirtazapine's 85%. vulcanchem.com

The interaction of (R)-Normirtazapine with serotonergic receptors is a key aspect of its pharmacodynamic profile. It acts as an antagonist at 5-HT2 receptors, with an IC₅₀ of 110 nM, which is less potent than mirtazapine's IC₅₀ of 18 nM. vulcanchem.com In contrast to its parent compound, (R)-normirtazapine displays weak affinity for the 5-HT3 receptor, with a Ki greater than 1,000 nM. vulcanchem.com This is noteworthy because the (R)-enantiomer of mirtazapine is primarily responsible for the antagonism of the 5-HT3 receptor. wikipedia.org

(R)-Normirtazapine is a potent antagonist of the histamine (B1213489) H1 receptor, with a Ki of 1.2 nM. vulcanchem.com This high affinity is comparable to that of mirtazapine (Ki = 0.14 nM) and is a defining characteristic of its receptor binding profile. vulcanchem.com

While direct comparative studies on the enantiomers of normirtazapine are limited, inferences can be drawn from studies on the enantiomers of mirtazapine. The (S)-(+)-enantiomer of mirtazapine is more potent in blocking α2-adrenergic autoreceptors and 5-HT2 receptors. karger.comnih.gov Conversely, the (R)-(-)-enantiomer of mirtazapine is more potent at blocking 5-HT3 receptors. karger.comgeneesmiddeleninformatiebank.nl Both enantiomers of mirtazapine contribute to the antagonism of H1 and α2-adrenergic receptors, though the (S)-(+) enantiomer is a more potent antihistamine. wikipedia.org It is inferred that the stereoselectivity observed with mirtazapine's enantiomers influences the receptor interactions of the corresponding (R)- and (S)-normirtazapine metabolites. vulcanchem.com

| Receptor | (R)-Normirtazapine Affinity/Activity | Reference |

|---|---|---|

| α2-Adrenergic Autoreceptors | 60% inhibition efficacy | vulcanchem.com |

| 5-HT2 Receptors | IC₅₀ = 110 nM | vulcanchem.com |

| 5-HT3 Receptors | Ki > 1,000 nM (weak affinity) | vulcanchem.com |

| Histamine H1 Receptors | Ki = 1.2 nM | vulcanchem.com |

Histamine H1 Receptor Antagonism[1].

Preclinical Neurochemical and Signaling Pathway Modulation by (R)-Normirtazapine

The receptor antagonism of (R)-Normirtazapine leads to downstream effects on neurochemical signaling.

The antagonist properties of (R)-Normirtazapine at α2-adrenergic autoreceptors are inferred to enhance noradrenergic neurotransmission. vulcanchem.com By blocking these inhibitory presynaptic receptors, the compound is expected to increase the release of norepinephrine. vulcanchem.com Studies have indicated that through this α2 antagonism, (R)-normirtazapine can lead to a 1.8-fold increase in norepinephrine release from baseline levels. vulcanchem.com This modulation of noradrenergic pathways is a significant aspect of its preclinical pharmacodynamic profile.

Influence on Serotonergic Neurotransmission, inferred from antagonist properties

The antagonism of 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes, is a critical component of its mechanism. nih.govwikipedia.org Blockade of these receptors is thought to contribute to the therapeutic efficacy of antidepressants by increasing the release of dopamine (B1211576) and norepinephrine in specific brain regions. drugbank.com Furthermore, by blocking α2-adrenergic autoreceptors, mirtazapine enhances the release of both norepinephrine and serotonin (B10506). nih.govnih.gov This increased norepinephrine acts on α1-adrenergic receptors on serotonergic neurons, boosting 5-HT cell firing, while the α2-heteroreceptor blockade on serotonergic terminals further increases serotonin release. nih.gov Because mirtazapine and its active metabolites simultaneously block 5-HT2 and 5-HT3 receptors, the enhanced serotonin release is specifically directed towards activating 5-HT1A receptors, which is believed to be a primary mediator of antidepressant and anxiolytic effects. nih.govnih.gov While the (S)-(+) enantiomer of the parent compound, mirtazapine, is primarily responsible for antagonizing 5-HT2A and 5-HT2C receptors, the (R)-(–) enantiomer is responsible for 5-HT3 receptor antagonism. wikipedia.org (R)-normirtazapine contributes to this complex profile, enhancing 5-HT1A-mediated serotonergic transmission through its α2-antagonist properties. vulcanchem.com

| Receptor Subtype | Action of Parent Compound (Mirtazapine) | Inferred Role of (R)-Normirtazapine | Consequence on Serotonergic Neurotransmission |

| 5-HT2A | Potent Antagonist/Inverse Agonist wikipedia.org | Contributes to antagonism | Prevents 5-HT binding, modulates downstream signaling, may increase dopamine/norepinephrine release nih.govdrugbank.com |

| 5-HT2C | Potent Antagonist/Inverse Agonist wikipedia.org | Contributes to antagonism | Prevents 5-HT binding, may increase dopamine/norepinephrine release wikipedia.orgdrugbank.com |

| 5-HT3 | Potent Antagonist wikipedia.org | Contributes to antagonism | Prevents 5-HT binding, associated with antiemetic and anxiolytic effects nih.gov |

| α2-Adrenergic | Potent Antagonist nih.gov | Contributes to antagonism vulcanchem.com | Increases norepinephrine and serotonin release nih.govvulcanchem.com |

| 5-HT1A | No direct binding, indirect agonism smpdb.canih.gov | Indirectly enhances transmission vulcanchem.com | Increased stimulation due to elevated serotonin levels nih.gov |

Exploration of Downstream Intracellular Signaling Cascades (e.g., as indicated by computational analyses of related compounds)

Direct experimental data on the downstream intracellular signaling cascades specifically modulated by (R)-Normirtazapine are not extensively detailed in the literature. However, insights can be derived from computational studies on its parent enantiomers, (S)-(+)-mirtazapine and (R)-(−)-mirtazapine. nih.govnih.gov

The antagonism of G-protein coupled receptors (GPCRs) like the 5-HT2A and 5-HT2C receptors by mirtazapine enantiomers is expected to inhibit their associated signaling pathways. nih.gov These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Antagonism by (R)-Normirtazapine would therefore be predicted to decrease the production of these second messengers, leading to reduced intracellular calcium release and attenuated protein kinase C (PKC) activity.

Recent computational analyses have identified numerous potential protein targets for both the (S) and (R) enantiomers of mirtazapine. nih.govnih.gov Pathway enrichment analysis of these targets revealed involvement in numerous cascades relevant to neuronal function and mental health disorders, including:

Intracellular signaling nih.govnih.gov

Epigenetic chromatin regulation nih.govnih.gov

Energy, cholesterol, and lipid metabolism nih.govnih.gov

Catecholamine biosynthesis nih.govnih.gov

These findings suggest that the effects of (R)-Normirtazapine extend beyond simple receptor blockade, potentially influencing a wide array of cellular processes that are disrupted in neuropsychiatric conditions. nih.gov

Computational Modeling and In Silico Target Identification for (R)-Normirtazapine

Computational, or in silico, methods are increasingly vital for predicting drug-target interactions, understanding mechanisms of action, and identifying new therapeutic possibilities for compounds like (R)-Normirtazapine. researchgate.net

Computational approaches have been employed to screen large databases of human protein structures to identify potential binding partners for drug molecules. nih.govresearchgate.net A recent study performed a virtual target fishing expedition by screening over 25,000 ligand-bound pockets from the entirety of the human protein structures in the RCSB Protein Data Bank to find pockets with high affinity for the (R)- and (S)-enantiomers of mirtazapine. nih.gov

This type of analysis uses methods that convert molecular interaction fields into numerical scores to assess the affinity between a ligand, such as (R)-Normirtazapine, and a specific protein binding pocket. nih.gov By comparing these affinity scores across thousands of potential targets, researchers can rank proteins most likely to interact with the compound. nih.gov For the parent enantiomers of (R)-Normirtazapine, this in silico screening identified 14 distinct protein targets for the (R)-enantiomer and 16 for the (S)-enantiomer, with 5 targets being common to both. nih.govnih.gov Such predictions provide a roadmap for experimental validation to confirm these novel interactions and elucidate their functional consequences. researchgate.net

Once a list of potential protein targets is generated through computational screening, pathway enrichment analysis helps to place these interactions into a biological context. nih.govresearchgate.net This technique determines whether the identified proteins are over-represented in any known biological pathways. nih.gov

For the predicted targets of (R)- and (S)-mirtazapine, pathway enrichment analysis revealed a significant number of shared and unique pathways. nih.govnih.gov

Table: Pathway Enrichment Analysis for Mirtazapine Enantiomers

| Enantiomer | Number of Predicted Protein Targets | Number of Enriched Pathways | Example Pathway Categories |

|---|---|---|---|

| (R)-(−)-Mirtazapine | 14 nih.gov | 24 nih.gov | Epigenetic chromatin regulation, intracellular signaling, metabolism, catecholamine biosynthesis nih.govnih.gov |

| (S)-(+)-Mirtazapine | 16 nih.gov | 25 nih.gov | Epigenetic chromatin regulation, intracellular signaling, metabolism, catecholamine biosynthesis nih.govnih.gov |

| Common Pathways | 5 (targets) nih.gov | 11 nih.gov | N/A |

Data derived from a computational study on the parent enantiomers of Normirtazapine. nih.govnih.gov

This analysis suggests that the therapeutic effects of mirtazapine, and by extension its metabolite (R)-Normirtazapine, may stem from modulating a complex network of pathways beyond its primary, well-known receptor targets. nih.gov Many of these identified pathways are known to be related to functions disrupted in conditions like Rett syndrome, for which the analysis was conducted. nih.govnih.gov

Mirtazapine is administered as a racemic mixture, meaning it contains equal amounts of its (S) and (R) enantiomers. wikipedia.org These enantiomers, and their respective metabolites like (R)-Normirtazapine, can have different pharmacological properties. wikipedia.orgresearchgate.net Computational methods are essential for understanding the structural basis of these differences.

As previously noted, the (S)-(+) enantiomer of mirtazapine is responsible for 5-HT2A and 5-HT2C antagonism, while the (R)-(–) enantiomer antagonizes the 5-HT3 receptor. wikipedia.org The pharmacokinetics are also enantioselective, with the (R)-(−)-enantiomer of mirtazapine showing higher plasma concentrations and a longer half-life than the (S)-(+)-enantiomer. researchgate.net

Computational docking and affinity prediction models can rationalize these differences. By simulating how each enantiomer fits into a receptor's binding pocket, these models can reveal subtle variations in orientation, bond formation, and interaction energy that account for differing binding affinities. nih.gov A recent computational study developed a new metric, the ZZscore, to rank protein-ligand interactions by applying a double normalization to account for differences in both ligand and pocket size and shape. nih.gov This allows for a more robust comparison when screening different enantiomers against a wide array of protein targets, helping to pinpoint the specific interactions that are unique to each, thereby providing a rationale for their distinct pharmacological profiles. nih.gov

Iii. Metabolic and Biotransformation Investigations of R Normirtazapine Formation and Fate

Enzymatic Pathways Involved in the N-Demethylation of Mirtazapine (B1677164) to Normirtazapine (B1679964).

The primary pathway for the formation of normirtazapine from mirtazapine is N-demethylation. frontiersin.orgnih.govnih.gov This crucial metabolic step is catalyzed by a group of enzymes known as the cytochrome P450 (CYP) isoenzymes. nih.govnih.govnih.gov

Multiple cytochrome P450 isoenzymes are involved in the metabolism of mirtazapine, with CYP1A2, CYP2D6, and CYP3A4 playing the most significant roles. nih.govnih.govpsychopharmacologyinstitute.com The formation of N-desmethylmirtazapine, the precursor to (R)-Normirtazapine, is primarily attributed to the activity of CYP3A4. nih.govtdm-monografie.orgrelis.no In vitro studies using human liver microsomes have indicated that CYP3A4 is responsible for the majority of N-demethylation, especially at lower, clinically relevant concentrations of mirtazapine. nih.gov

Genetic polymorphisms in these CYP enzymes can also lead to inter-individual variability in mirtazapine metabolism and, consequently, in the formation of normirtazapine. nih.govkoreascience.kr Individuals with reduced CYP2D6 activity, for example, may exhibit altered plasma concentrations of mirtazapine and its metabolites. g-standaard.nlnih.govpharmgkb.org

Table 1: Contribution of Cytochrome P450 Isoenzymes to Mirtazapine Metabolism

| CYP Isoenzyme | Primary Metabolic Pathway | Contribution to Normirtazapine Formation | Factors Influencing Activity |

| CYP3A4 | N-demethylation, N-oxidation | Major contributor | Inhibition by drugs like ketoconazole, induction by drugs like carbamazepine. nih.govwikipedia.orgmedscape.com |

| CYP2D6 | 8-hydroxylation | Minor contributor | Genetic polymorphisms, inhibition by drugs like quinidine. nih.govnih.gov |

| CYP1A2 | 8-hydroxylation, N-oxidation | Minor contributor | Induction by smoking, inhibition by drugs like fluvoxamine. nih.govnih.govaustinpublishinggroup.com |

Mirtazapine is administered as a racemic mixture, meaning it consists of two enantiomers, (S)-mirtazapine and (R)-mirtazapine, which are mirror images of each other. vulcanchem.comresearchgate.net The metabolism of these enantiomers is stereoselective, leading to different plasma concentrations of their respective metabolites. researchgate.netresearchgate.net

The formation of (R)-Normirtazapine is favored due to the preferential metabolism of the parent (R)-mirtazapine enantiomer. vulcanchem.com Studies have shown that the plasma concentrations of (R)-mirtazapine are typically higher than those of (S)-mirtazapine. researchgate.net Consequently, (R)-Normirtazapine constitutes a larger proportion of the total normirtazapine found in circulation. vulcanchem.com It is estimated that the (R)-enantiomer accounts for 60-65% of the total normirtazapine in the bloodstream. vulcanchem.com This stereoselectivity is attributed to the different affinities of the mirtazapine enantiomers for the metabolizing enzymes, particularly CYP3A4, which is primarily responsible for the N-demethylation of (R)-mirtazapine. medchemexpress.com In contrast, (S)-mirtazapine is metabolized to a greater extent by CYP2D6 and CYP1A2. medchemexpress.com

Cytochrome P450 Isoenzyme Contribution (CYP1A2, CYP2D6, CYP3A4) to Mirtazapine Metabolism and Normirtazapine Formation[3][4][7][8].

Further Biotransformation of (R)-Normirtazapine.

Following its formation, (R)-Normirtazapine undergoes further metabolic changes, primarily through phase I and phase II biotransformation reactions. nih.govresearchgate.net

The primary routes for the further metabolism of normirtazapine are hydroxylation and subsequent conjugation. nih.govresearchgate.netnih.gov Hydroxylation introduces a hydroxyl group onto the normirtazapine molecule, increasing its water solubility. This is followed by conjugation, most commonly with glucuronic acid (glucuronidation), which further enhances its water solubility and facilitates its excretion from the body. nih.govpharmacompass.comthieme-connect.com Recent in vitro studies have identified ten metabolites of mirtazapine, including nine phase I metabolites and one phase II metabolite, with glucuronidation being the main phase II biotransformation pathway. nih.gov

While the specific enzymes responsible for the secondary metabolism of (R)-Normirtazapine are not as extensively characterized as those for its formation, it is understood that cytochrome P450 enzymes continue to play a role in hydroxylation. austinpublishinggroup.com Following hydroxylation, UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for the glucuronidation of the hydroxylated metabolites. thieme-connect.com The involvement of these enzyme families ensures the efficient detoxification and elimination of normirtazapine from the body.

Hydroxylation and Conjugation Pathways (e.g., glucuronidation) of Normirtazapine[3][4].

In Vitro and In Vivo Animal Model Studies on (R)-Normirtazapine Metabolism.

Both in vitro and in vivo studies have been instrumental in elucidating the metabolic pathways of mirtazapine and the formation of (R)-Normirtazapine. tno.nl In vitro studies using human liver microsomes and recombinant CYP enzymes have been crucial in identifying the specific enzymes involved in N-demethylation and hydroxylation. nih.govtno.nl These studies have consistently shown the primary role of CYP3A4 in the formation of normirtazapine. nih.govtno.nl

In vivo studies in animal models have provided further insights into the pharmacokinetics and metabolism of mirtazapine. For instance, studies in rats have been used to evaluate the in vivo performance of different formulations of mirtazapine. neurotransmitter.net While direct studies focusing solely on (R)-Normirtazapine metabolism in animal models are less common, studies on racemic mirtazapine provide valuable information. For example, an in vivo study in humans, which can be considered a relevant model, demonstrated that the oral plasma clearance of racemic mirtazapine was similar in extensive and poor metabolizers of debrisoquine (B72478) (a marker for CYP2D6 activity), suggesting that CYP2D6 is not the primary determinant of the clearance of the major mirtazapine enantiomer. tno.nl Furthermore, research has indicated that normirtazapine accumulates significantly more in lung tissue than the parent compound, mirtazapine. mdpi.com

Hepatic Microsomal Stability and Biotransformation Kinetics of Normirtazapine

The liver is the primary site of drug metabolism, and in vitro studies using hepatic microsomes are crucial for understanding the metabolic stability and kinetics of a compound. The biotransformation of mirtazapine is primarily mediated by CYP enzymes, including CYP1A2, CYP2D6, and CYP3A4. brieflands.compharmacompass.comnih.gov

In vitro studies using human liver microsomes have shown that the metabolism of mirtazapine enantiomers is stereoselective. nih.gov CYP2D6 and CYP1A2 are involved in the formation of the 8-hydroxy metabolite, while CYP3A is responsible for the formation of the N-desmethyl and N-oxide metabolites. researchgate.net Specifically, (+)-mirtazapine is extensively metabolized by CYP2D6. nih.gov In contrast, CYP1A2 and CYP3A4 exhibit lower metabolic activity towards (+)-mirtazapine and (-)-mirtazapine, respectively. nih.gov Neither CYP2C9 nor CYP2C19 appear to play a significant role in the metabolism of either enantiomer. nih.gov

The kinetics of (R)-mirtazapine metabolism are only marginally dependent on the CYP2D6 genotype. researchgate.net This is in contrast to the (S)-(+) enantiomer, where its clearance is significantly affected by CYP2D6 genetic polymorphism. researchgate.netnih.gov The (R)-(-)-enantiomer generally exhibits higher plasma concentrations and a longer elimination half-life compared to the (S)-(+)-enantiomer. nih.gov This difference is attributed to the preferred formation of a quaternary ammonium (B1175870) glucuronide of the (R)-(-)-enantiomer, which can be deconjugated, leading to its recirculation and a prolonged elimination half-life. nih.gov

Table 1: In Vitro Metabolism of Mirtazapine Enantiomers by Human Cytochrome P450 Enzymes This table is interactive. You can sort and filter the data.

| Enantiomer | CYP Enzyme | Metabolic Activity | Kinetic Parameters |

|---|---|---|---|

| (+)-Mirtazapine | CYP2D6 | Extensive | Km = 9.3 ± 3.3 µmol/l, Vmax = 40.9 ± 7.9 µmol/h/mg, Intrinsic Clearance = 4.41 l/h/mg |

| (+)-Mirtazapine | CYP1A2 | Low | Not specified |

| (-)-Mirtazapine | CYP3A4 | Low | Not specified |

| (+/-)-Mirtazapine | CYP2C9 | None apparent | Not applicable |

| (+/-)-Mirtazapine | CYP2C19 | None apparent | Not applicable |

Source: Adapted from Dodd et al., 2001. nih.gov

Metabolite Identification and Profiling in Animal Tissues and Biofluids

Following administration, mirtazapine is extensively metabolized, and its metabolites can be identified in various biological matrices. The major metabolic pathways are demethylation and hydroxylation, followed by conjugation with glucuronic acid. nih.govresearchgate.net

The primary metabolites of mirtazapine identified in human plasma and urine are N-desmethylmirtazapine (normirtazapine) and 8-hydroxymirtazapine. brieflands.com In human plasma, the area under the plasma drug concentration-time curve (AUC) for mirtazapine is about three times higher than that of demethylmirtazapine. nih.gov The (S)-(+)-enantiomer is preferentially metabolized to an 8-hydroxy glucuronide. nih.gov

In a study involving horses administered mirtazapine, both mirtazapine and N-desmethylmirtazapine were detected in plasma, while 8-hydroxymirtazapine was surprisingly not found. researchgate.net This suggests potential species-specific differences in metabolic pathways.

In postmortem toxicology, various drugs and their metabolites can be detected in vitreous humor. While parent compounds are more frequently detected, metabolites have also been identified in this matrix.

Table 2: Major Metabolites of Mirtazapine This table is interactive. You can sort and filter the data.

| Metabolite | Metabolic Pathway | Key Enzymes Involved | Found In |

|---|---|---|---|

| N-Desmethylmirtazapine (Normirtazapine) | Demethylation | CYP3A4 | Human plasma, Horse plasma, Human urine |

| 8-Hydroxymirtazapine | Hydroxylation | CYP2D6, CYP1A2 | Human plasma, Human urine |

| Mirtazapine N-oxide | N-oxidation | CYP3A | Not specified |

| Quaternary ammonium glucuronide of (R)-(-)-enantiomer | Glucuronidation | UGTs | Human plasma |

| 8-hydroxy glucuronide of (S)-(+)-enantiomer | Glucuronidation | UGTs | Human plasma |

Source: Compiled from multiple sources. brieflands.compharmacompass.comnih.govresearchgate.netnih.govresearchgate.net

Comparative Metabolic Fate across Different Animal Species

The metabolism of xenobiotics can vary significantly between different animal species due to differences in the expression and activity of metabolic enzymes, particularly CYP450s. nih.govnih.gov These interspecies differences are critical for extrapolating metabolic data from animal models to humans. nih.gov

For mirtazapine, studies have highlighted differences in its metabolic profile across species. As mentioned earlier, while 8-hydroxymirtazapine is a major metabolite in humans, it was not detected in the plasma of horses treated with mirtazapine, where N-desmethylmirtazapine was a prominent metabolite. brieflands.comresearchgate.net

The fungus Cunninghamella elegans has been used as a microbial model for mirtazapine metabolism. researchgate.net When treated with the (S)-(+)-enantiomer, the fungus produced seven metabolites, whereas the (R)-(-)-enantiomer yielded only four: 8-hydroxymirtazapine, N-desmethyl-8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine N-oxide. researchgate.net This further illustrates the stereoselective nature of mirtazapine metabolism and how it can differ even in a microbial system compared to mammals.

Generally, small rodents tend to have higher hepatic monooxygenase activities when expressed relative to body weight compared to larger mammals, a concept linked to the co-evolutionary relationship between plants and herbivorous animals. nih.gov Such differences in metabolic rates can significantly impact the half-life and clearance of drugs. For instance, clearance rates for some compounds can vary notably between species like monkeys and rats due to differences in CYP enzyme expression. nih.gov

Iv. Advanced Analytical Methodologies for R Normirtazapine Research

Stereoselective Separation and Quantification Techniques

The accurate separation and quantification of (R)-Normirtazapine from its (S)-enantiomer are critical for understanding its pharmacological and metabolic profile. Chiral high-performance liquid chromatography (HPLC) stands out as a primary method for achieving this separation.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is an effective tool for the resolution of chiral drugs like normirtazapine (B1679964). researchgate.net The success of this technique hinges on the appropriate selection of a chiral stationary phase (CSP) and the optimization of the mobile phase.

The choice of a chiral column is paramount for the successful enantiomeric separation of normirtazapine. Polysaccharide-based CSPs, such as those found in Chiralpak® and Chirobiotic™ columns, are widely used due to their broad applicability and robust performance. mz-at.de

Chiralpak® AD: This column, which contains amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector, has demonstrated efficacy in separating the enantiomers of mirtazapine (B1677164) and its metabolites. researchgate.netchiraltech.com Research has shown it to be superior to other columns, like the Chiralcel OD-H, for this specific application. researchgate.net The separation mechanism on Chiralpak AD columns involves the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, allowing for the differential retention of the enantiomers.

Chirobiotic™ V: This macrocyclic glycopeptide (vancomycin) based CSP is another powerful tool for chiral separations. mz-at.desigmaaldrich.com It has been successfully employed for the enantiomeric separation of mirtazapine and its primary metabolites, including normirtazapine. nih.govnih.gov The Chirobiotic V column operates based on a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, to achieve chiral recognition. sigmaaldrich.com

The table below summarizes key characteristics of these two commonly used chiral columns.

| Column | Chiral Selector | Key Features | Manufacturer/Brand |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Coated polysaccharide selector, effective for a wide range of chiral compounds. analytics-shop.com | Daicel chiraltech.com |

| Chirobiotic™ V | Vancomycin | Macrocyclic glycopeptide phase, offers unique selectivity for amines and other compounds. sigmaaldrich.com | Supelco (Merck™) mz-at.de |

This table provides a summary of the chiral columns discussed and is based on the data presented in the text.

The composition of the mobile phase plays a crucial role in optimizing the separation of normirtazapine enantiomers. The choice between isocratic and gradient elution depends on the complexity of the sample and the desired analysis time.

Mobile Phase Composition: For Chiralpak AD columns, a common mobile phase consists of a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, often with a small amount of an amine modifier such as diethylamine (B46881) (DEA). researchgate.netnih.gov For instance, a mobile phase of hexane-ethanol (98:2, v/v) with 0.1% diethylamine has been used effectively. researchgate.netnih.gov For Chirobiotic V columns, a reversed-phase or polar ionic mode is often employed. An optimized mobile phase for the simultaneous separation of mirtazapine and its metabolites on a Chirobiotic V column was found to be a mixture of 500 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5), water, methanol, and acetonitrile (B52724) (1:14:40:45 v/v/v/v). nih.gov

Isocratic vs. Gradient Elution:

Isocratic elution , where the mobile phase composition remains constant, is often preferred for its simplicity and reproducibility. biotage.comphenomenex.com Many established methods for the chiral separation of mirtazapine and its metabolites utilize isocratic elution, achieving successful separation in a reasonable timeframe. researchgate.netnih.govnih.gov

Gradient elution , which involves changing the mobile phase composition during the analysis, can be advantageous for complex samples containing compounds with a wide range of polarities. mastelf.com It can lead to faster analysis times and sharper peaks for late-eluting compounds. biotage.comnih.gov While less commonly reported for this specific application, gradient elution remains a valuable tool for method development and optimization. nih.gov

The following table details examples of mobile phase compositions used for the chiral separation of mirtazapine and its metabolites.

| Column | Mobile Phase Composition | Elution Mode | Reference |

| Chiralpak® AD | Hexane-ethanol (98:2, v/v) + 0.1% diethylamine | Isocratic | researchgate.netnih.gov |

| Chiralpak® AD | Hexane-ethanol-isopropanol (98:1:1 v/v/v) | Isocratic | researchgate.net |

| Chirobiotic™ V | 500 mM Ammonium acetate (pH 4.5)/water/MeOH/MeCN (1:14:40:45 v/v/v/v) | Isocratic | nih.gov |

This table provides a summary of mobile phase compositions discussed and is based on the data presented in the text.

Chiral Column Selection and Optimization (e.g., Chiralpak AD, Chirobiotic V)[2][4].

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enantiomer Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of normirtazapine enantiomers, particularly in biological matrices.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like normirtazapine and its metabolites. asianpharmtech.com In the positive ion mode, ESI generates protonated molecules [M+H]+, which can then be detected by the mass spectrometer. asianpharmtech.combjmu.edu.cn This technique has been successfully used for the detection of mirtazapine and its metabolites in various studies. researchgate.netusp.br The process involves applying a high voltage to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. asianpharmtech.com

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of metabolites. nih.gov This technique involves the selection of a specific precursor ion (e.g., the protonated molecule of normirtazapine), which is then fragmented through collision-induced dissociation (CID). nih.gov The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure. nih.gov

This approach is invaluable for confirming the identity of known metabolites and for identifying and characterizing novel or unexpected metabolic products. nih.govnih.gov For instance, MS/MS can be used to differentiate between isomeric metabolites by analyzing their unique fragmentation patterns. The information gained from MS/MS experiments is crucial for building a comprehensive picture of the metabolic pathways of mirtazapine.

Electrospray Ionization (ESI) Detection in MS[4].

Spectrofluorimetric Methodologies for Normirtazapine Quantitation

Spectrofluorimetry offers a sensitive and often simpler alternative to chromatography-mass spectrometry-based methods for the quantification of fluorescent compounds like normirtazapine. These methods capitalize on the native fluorescence of the molecule, which can be enhanced in specific solvent environments.

A direct spectrofluorimetric method has been developed and validated for the estimation of mirtazapine in human whole blood, which can be adapted for its metabolite, normirtazapine. researchgate.net In one such method, after protein precipitation with acetonitrile, the supernatant containing the analyte is analyzed. researchgate.net The excitation wavelength (λex) is typically set around 322 nm, with the emission wavelength (λem) measured at approximately 405 nm. researchgate.net

To improve selectivity and minimize interference from background matrix components, first derivative spectrofluorimetry has been employed. nih.gov This technique involves measuring the first derivative amplitudes of the emission spectrum. For instance, a method for mirtazapine in 0.1 M sulphuric acid used an excitation wavelength of 314 nm and measured the derivative signal from peak to peak between 375 nm and 435 nm. nih.gov This approach not only enhances the signal but also allows for the detection of interferences by examining the ratio of peak amplitudes. nih.gov Such methods provide a rapid and cost-effective means for quantitation in preclinical studies, especially when handling a large number of samples. researchgate.net

Method Validation for Preclinical Research Applications

The validation of analytical methods is a critical requirement for preclinical research to ensure that the data generated are reliable and reproducible. Validation procedures are typically performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govsemanticscholar.org A fully validated method provides confidence in the accuracy, precision, and specificity of the reported analyte concentrations. thieme-connect.com The fundamental parameters evaluated during method validation include specificity, selectivity, linearity, precision, accuracy, limits of detection and quantification, and robustness. nih.govthieme-connect.com

Specificity and Selectivity Assessments

Specificity and selectivity refer to the ability of an analytical method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present, such as endogenous matrix components, metabolites, or co-administered drugs. nih.govnih.gov

In chromatographic methods like HPLC, specificity is demonstrated by showing that the analyte's peak is well-resolved from any interfering peaks at the retention times of the analyte and any internal standard. nih.gov This is often verified by analyzing blank plasma samples from multiple sources to check for endogenous interference. nih.gov For spectrofluorimetric methods, selectivity is confirmed by analyzing blank samples and showing no significant fluorescence at the analytical wavelengths. nih.gov The use of derivative spectroscopy can further enhance selectivity against background fluorescence. nih.gov

Linearity and Calibration Range Determination

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations within a specified range. The data from the calibration curve, a plot of instrument response versus known concentration, is then subjected to linear regression analysis. A high correlation coefficient (r) or coefficient of determination (r²) value, typically >0.99, is indicative of a strong linear relationship. nih.gov The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. nih.gov

Table 1: Linearity and Calibration Range for Normirtazapine and Related Compounds

| Analyte(s) | Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|---|

| Mirtazapine, Normirtazapine | HPLC-UV | Human Plasma | 10 - 250 | r² ≥ 0.9981 | nih.gov |

| Mirtazapine | Spectrofluorimetry | Human Whole Blood | 10 - 200 | - | researchgate.net |

| Mirtazapine | First Derivative Spectrofluorimetry | Human Plasma | 1 - 40 | r = 0.9999 | nih.gov |

| Mirtazapine, Normirtazapine | HPLC | - | 4 - 1000 (µg/L) | - | researchgate.net |

This table is interactive. Click on the headers to sort.

Precision (Intra-day and Inter-day Variability) and Accuracy Assessments

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD%) or coefficient of variation (CV%). researchgate.netnih.gov Intra-day precision assesses variability within a single day of analysis, while inter-day precision measures it across different days. nih.gov

Accuracy is the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. nih.gov It is often determined by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and is expressed as the percentage of recovery or relative error (RE%). nih.govsemanticscholar.org

Table 2: Precision and Accuracy Data for Normirtazapine and Mirtazapine Analysis

| Analyte(s) | Method | Precision (%RSD) | Accuracy (%RE or % Recovery) | Reference |

|---|---|---|---|---|

| Mirtazapine, Normirtazapine | HPLC-UV | Intra-day: < 3.4, Inter-day: < 2.9 | Intra-day & Inter-day: -2.8 to 5.5 (%RE) | nih.gov |

| Mirtazapine | Spectrofluorimetry | Intra-day: < 3.0, Inter-day: < 1.5 | 97.87 - 99.69% (% Recovery) | researchgate.net |

| Mirtazapine, Normirtazapine | HPLC | Intra-day & Inter-day: < 12% | Intra-day: 91-107%, Inter-day: 93-103% | researchgate.net |

This table is interactive. Click on the headers to sort.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. nih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov The LOQ is often defined as the lowest point on the calibration curve. nih.gov These parameters are crucial for determining the sensitivity of the method, especially when analyzing low concentrations of metabolites in biological samples. thieme-connect.com They can be calculated based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. nih.gov

Table 3: LOD and LOQ for Normirtazapine and Related Compounds

| Analyte(s) | Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| Mirtazapine, Normirtazapine | HPLC-UV | Human Plasma | Mirtazapine: 0.17, Normirtazapine: 0.15 | Mirtazapine: 0.52, Normirtazapine: 0.46 | semanticscholar.org |

| Mirtazapine | First Derivative Spectrofluorimetry | Human Plasma | 0.2 | 1.0 | nih.gov |

| Mirtazapine, Normirtazapine | HPLC | Serum | 0.5 (µg/L) | 1.0 (µg/L) | researchgate.net |

| Mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine | HPLC-Fluorescence | Human Plasma | 1.25 | 2.5 | researchgate.net |

This table is interactive. Click on the headers to sort.

Sample Preparation Techniques for Biological Matrices in Preclinical Studies.

Sample preparation is crucial for isolating target analytes from complex biological samples like plasma or serum. The choice of technique depends on the analyte's physicochemical properties, the required sensitivity, and the analytical method to be used. For (R)-normirtazapine, both LLE and protein precipitation are established methods. mdpi.com

Liquid-liquid extraction is a widely employed technique for the sample cleanup and concentration of mirtazapine and its metabolites, including normirtazapine, from biological fluids. asianpharmtech.comresearchgate.net This method partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction depends on the analyte's affinity for the organic solvent, which can be manipulated by adjusting the pH of the aqueous phase.

In the context of enantioselective analysis of mirtazapine and its metabolites, a three-step LLE procedure has been successfully developed for plasma samples. researchgate.net This approach allows for the simultaneous quantification of both the (R)- and (S)-enantiomers of mirtazapine, N-desmethylmirtazapine (normirtazapine), and 8-hydroxymirtazapine. researchgate.net Furthermore, to enhance throughput for pharmacokinetic studies, a one-step LLE method has been implemented using a 96-well plate format. mdpi.comnih.gov This high-throughput method is particularly valuable in preclinical settings where large numbers of samples are often processed. The extraction recoveries for mirtazapine and internal standards using LLE have been reported to be in the range of 84.9% to 93.9%. asianpharmtech.com

Detailed findings from studies utilizing LLE for the analysis of mirtazapine and its metabolites are summarized in the table below.

| Parameter | Research Finding | Source(s) |

| Analyte(s) | Mirtazapine (MRZ), N-desmethylmirtazapine (NDM), 8-hydroxymirtazapine (8-OHM) enantiomers | mdpi.comresearchgate.netnih.gov |

| Biological Matrix | Human Plasma | mdpi.comresearchgate.netnih.gov |

| Extraction Format | 3-step LLE; 1-step LLE in 96-well format | mdpi.comresearchgate.netnih.gov |

| Limit of Quantification (LOQ) | 0.5 ng/mL for each enantiomer | mdpi.com |

| Linearity Range | 0.5–50 ng/mL for each enantiomer | mdpi.com |

| Extraction Recovery | 84.9% - 93.9% | asianpharmtech.com |

| Analysis Time | Elution of all analytes in less than 5 minutes | asianpharmtech.com |

Protein precipitation is another common technique for preparing biological samples for analysis. mdpi.com This method involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, or a strong acid such as trichloroacetic acid, to the biological sample. The agent denatures and precipitates the proteins, which can then be separated by centrifugation.

This technique is valued for its simplicity, speed, and ability to be automated. While it is a less specific cleanup method compared to LLE or solid-phase extraction (SPE), it effectively removes a large portion of proteinaceous material that can interfere with chromatographic analysis. Protein precipitation is often considered a suitable choice for preclinical studies where rapid sample turnaround is a priority. Although mentioned as a traditional sample preparation technique for the analysis of mirtazapine and its metabolites, detailed protocols specifically for (R)-normirtazapine are less frequently published compared to LLE. mdpi.com The selection of the precipitating agent and the ratio of solvent to sample are critical parameters that must be optimized to ensure efficient protein removal while minimizing the loss of the target analyte.

V. Preclinical Pharmacokinetic and Distribution Studies of R Normirtazapine

Distribution Patterns in Animal Tissues

The way a compound distributes throughout the various tissues of the body is a key determinant of its efficacy and potential side effects. Studies in animals have revealed specific patterns of (R)-Normirtazapine distribution.

Research has shown that normirtazapine (B1679964) exhibits significant accumulation in lung tissue, a characteristic it shares with its parent compound, mirtazapine (B1677164), and other psychotropic drugs. mdpi.com Notably, normirtazapine accumulates more than five times more in lung tissue compared to mirtazapine. mdpi.com This pronounced accumulation is attributed to a phenomenon known as lysosomal trapping, where the chemical properties of the compound cause it to become sequestered within the acidic environment of lysosomes, cellular organelles that are abundant in lung tissue. mdpi.com

Table 1: Comparative Lung Tissue Accumulation

| Compound | Relative Accumulation in Lung Tissue |

|---|---|

| Mirtazapine | Baseline |

This interactive table is based on available preclinical data and is intended for informational purposes only.

The distribution of psychoactive drugs is often widespread, and preclinical studies typically involve both rodent and non-rodent species to predict human pharmacokinetics. While specific studies detailing the complete tissue distribution profile of (R)-Normirtazapine across multiple tissues in both rodent and non-rodent models are not extensively available in the public domain, general principles of psychotropic drug distribution suggest it would be found in various organs. agnp.de For instance, in horses, the pharmacokinetic profiles of mirtazapine and its metabolite normirtazapine were found to be similar. researchgate.net The high lipophilicity of compounds like normirtazapine facilitates their passage across cell membranes and into different tissues. vulcanchem.comalraziuni.edu.ye

Lung Tissue Accumulation and Comparative Analysis with Mirtazapine[19].

Blood-Brain Barrier Penetration and Central Nervous System Disposition

For a compound to exert its effects on the brain, it must first cross the highly selective blood-brain barrier (BBB). The disposition of (R)-Normirtazapine within the central nervous system (CNS) is a critical aspect of its preclinical evaluation.

The concentration of a drug in the cerebrospinal fluid (CSF) is often used as a surrogate measure for its concentration in the brain's interstitial fluid. Studies have shown that both mirtazapine and normirtazapine can effectively cross the blood-cerebrospinal fluid barrier. nih.gov While the total concentration of mirtazapine in the CSF is low compared to the total plasma concentration, this is largely due to high plasma protein binding. nih.gov

It is the unbound fraction of a drug in the plasma that is free to cross the BBB and exert a pharmacological effect. alraziuni.edu.ye When accounting for plasma protein binding, the mean CSF/serum ratio for the unbound fraction of mirtazapine was found to be 1.05, indicating a high degree of penetration into the CSF. nih.gov This suggests that despite high protein binding, a significant amount of the active, unbound drug is available in the CNS. nih.gov

Table 2: CSF Penetration of Mirtazapine and Normirtazapine

| Parameter | Value |

|---|---|

| Mean Penetration Ratio (Total Concentration) | 0.16 nih.gov |

This interactive table presents data on the CSF penetration of mirtazapine, with normirtazapine showing a similar ability to cross the blood-cerebrospinal fluid barrier. nih.gov

Mirtazapine is administered as a racemic mixture, meaning it contains equal amounts of its (S)- and (R)-enantiomers. mdpi.com These enantiomers can have different pharmacological and pharmacokinetic properties. mdpi.comnih.gov Studies measuring the enantiomers of mirtazapine and its metabolites in the CSF of patients have revealed interesting differences. In one study, only the (R)-(-)-mirtazapine enantiomer reached measurable concentrations in the CSF, with a CSF/plasma ratio ranging from 0.08 to 0.31. researchgate.netnih.gov This suggests potential differences in the transport mechanisms of the enantiomers across the blood-CSF barrier. researchgate.netnih.gov While this study focused on the parent drug, it highlights the importance of considering enantioselectivity in CNS penetration for its metabolites like normirtazapine. Further research is needed to specifically delineate the CNS penetration of (R)- and (S)-normirtazapine.

Analysis of Unbound Drug Fraction Penetration across the Blood-Cerebrospinal Fluid Barrier[20].

Preclinical Pharmacokinetic Profiling of (R)-Normirtazapine in Animal Species

The pharmacokinetic profile of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Preclinical studies in animals are fundamental to predicting these parameters in humans.

In vivo pharmacokinetic (PK) studies of (R)-Normirtazapine, primarily as a metabolite of mirtazapine, have been conducted in various animal species, including rats. These studies are essential for determining key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

In a study involving male Sprague-Dawley rats administered mirtazapine intravenously and orally, the pharmacokinetics of mirtazapine and its N-demethylated metabolite, normirtazapine, were characterized. Following oral administration of mirtazapine, normirtazapine was detected in the plasma, although at lower concentrations than the parent drug. nih.govnih.gov The oral bioavailability of mirtazapine in rats was found to be low, approximately 7%. nih.govnih.gov

While specific pharmacokinetic data for administered (R)-Normirtazapine is limited in publicly available literature, studies on racemic mirtazapine provide insights into the behavior of its metabolites. After administration of mirtazapine to rats, normirtazapine is one of the main metabolites detected in plasma. nih.gov

Interactive Table: Pharmacokinetic Parameters of Normirtazapine (as a metabolite of Mirtazapine) in Rats

| Parameter | Value (after 10 mg/kg oral MRZ) | Unit |

| Cmax | 250 ± 67 | ng/mL |

| Tmax | 0.29 ± 0.10 | h |

| AUC (0-inf) | 1021 ± 240 | ng·h/mL |

| Half-life (disposition) | 4.8 ± 1.6 | h |

| Data derived from studies on the parent compound, mirtazapine (MRZ), in male rats. nih.gov |

The ADME properties of a drug candidate are critical to its development. researchgate.net For (R)-Normirtazapine, these properties are largely inferred from studies of its parent compound, mirtazapine.

Absorption: Following oral administration of mirtazapine in rats, it is absorbed, and its metabolite, normirtazapine, subsequently appears in the plasma. nih.gov The absorption of mirtazapine itself is rapid, with peak plasma concentrations reached quickly. nih.gov

Distribution: Mirtazapine and its metabolites are distributed throughout the body. Normirtazapine has a volume of distribution (Vd) of 4.2 L/kg and is approximately 85% bound to plasma proteins. vulcanchem.com Studies have shown that some antidepressant drugs and their metabolites can accumulate in lung tissue. mdpi.com In depressed patients, only the R-(-)-enantiomer of mirtazapine reached measurable concentrations in the cerebrospinal fluid (CSF), suggesting potential differences in the transport of enantiomers across the blood-brain barrier. scite.airesearchgate.net

Metabolism: Mirtazapine is extensively metabolized in the liver, primarily through demethylation and hydroxylation by cytochrome P450 (CYP) enzymes, leading to the formation of normirtazapine. nih.gov The formation of normirtazapine is a significant metabolic pathway.

Excretion: The parent drug, mirtazapine, and its metabolites are eliminated from the body primarily through urine and feces. nih.gov

Many drugs are chiral, existing as enantiomers which can have different pharmacological and pharmacokinetic properties. thieme-connect.com Mirtazapine is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism and pharmacokinetics are stereoselective. nih.govnih.gov

The pharmacokinetics of mirtazapine's enantiomers differ, with the (R)-(-)-enantiomer generally exhibiting a longer half-life and higher plasma concentrations compared to the (S)-(+)-enantiomer. nih.govresearchgate.net This is attributed to differences in their metabolism. The (R)-enantiomer of the parent compound, mirtazapine, is preferentially processed, leading to the (R)-enantiomer of normirtazapine accounting for 60-65% of the total normirtazapine in circulation. vulcanchem.com

Studies have shown that the absorption rate from the gut is faster for (S)-mirtazapine than for (R)-mirtazapine. researchgate.net The elimination of the enantiomers also differs, with (+)-S-mirtazapine being eliminated more rapidly than (-)-R-mirtazapine. mdpi.com This stereoselectivity extends to the metabolites, and understanding these differences is crucial for a complete picture of the drug's action.

Vi. Stereoselective Synthesis of R Normirtazapine and Analogs for Research

General Principles of Asymmetric Synthesis for Chiral Amine Derivatives Relevant to Normirtazapine (B1679964).

The creation of chiral amines, a structural motif present in a vast array of pharmaceuticals and biologically active molecules, is a cornerstone of modern organic synthesis. nih.gov Asymmetric synthesis, which favors the formation of one enantiomer over the other, is paramount in this field. frontiersin.org Key strategies include the use of chiral auxiliaries and asymmetric catalysis. nih.govresearchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in the synthesis of complex molecules. numberanalytics.com

A common approach involves reacting a prochiral substrate with an enantiomerically pure chiral auxiliary to form a new compound. wikipedia.org The inherent chirality of the auxiliary then guides the formation of a new stereocenter with a specific configuration. For the synthesis of chiral amines, this could involve the alkylation of an imine or enamine derived from a chiral auxiliary.

For instance, pseudoephedrine can serve as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. The subsequent deprotonation and alkylation steps are directed by the stereochemistry of the pseudoephedrine backbone, leading to a predictable stereochemical outcome. wikipedia.org Another example is the use of chiral oxazolidinones, which have been instrumental in asymmetric alkylation and aldol (B89426) reactions. researchgate.net A recent synthesis of ritlecitinib (B609998) utilized (S)-α-methylbenzylamine as a chiral auxiliary in an asymmetric reductive amination, demonstrating the continued relevance of this approach. nih.gov

| Chiral Auxiliary Type | General Application | Key Principle |

| Pseudoephedrine | Asymmetric alkylation to form chiral carbonyl compounds. | The methyl and hydroxyl groups on the auxiliary direct the approach of the electrophile. wikipedia.org |

| Oxazolidinones (Evans auxiliaries) | Asymmetric aldol reactions, alkylations, and acylations. | Formation of a rigid chelated intermediate that blocks one face of the enolate. researchgate.net |

| (S)-α-Methylbenzylamine | Asymmetric reductive amination of ketones. | Forms a chiral imine intermediate that is stereoselectively reduced. nih.gov |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | The bulky camphor (B46023) skeleton effectively shields one face of the reactive intermediate. |

Asymmetric catalysis is a powerful and efficient method for generating chiral molecules, often with high enantioselectivity and atom economy. nih.govfrontiersin.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Enantioselective reductive amination is a particularly direct route to chiral amines from prochiral ketones or aldehydes. nih.gov This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine in situ, which is then asymmetrically reduced by a chiral catalyst and a reducing agent. nih.gov Chiral phosphoric acids have emerged as highly effective organocatalysts for this transformation, facilitating the formation of protected primary amines with high enantioselectivity. nih.gov

Transition metal-catalyzed asymmetric hydrogenation of imines and enamines is another cornerstone of chiral amine synthesis. nih.gov Catalysts based on iridium, rhodium, and other transition metals, combined with chiral phosphine (B1218219) ligands, have demonstrated broad applicability and high efficiency. nih.govnih.gov These methods are often highly sustainable, offering excellent atom economy. nih.gov

| Catalytic Method | Catalyst Type | Substrates | Key Features |

| Enantioselective Reductive Amination | Chiral Phosphoric Acids (Organocatalyst) | Ketones, Amines | Direct formation of protected primary amines; avoids isolation of unstable ketimines. nih.gov |

| Asymmetric Hydrogenation | Transition Metal Complexes (e.g., Ir, Rh) with Chiral Ligands | Imines, Enamines | High atom economy and efficiency; widely used in industrial applications. nih.gov |

| Asymmetric Allylation | Iridium-Catalyzed | Allylic carbonates, Amines | Synthesis of axially chiral enamides through a central-to-axial chirality transfer. researchgate.net |

Chiral Auxiliary Approaches[22][23].

Strategies for Enantiomerically Pure (R)-Normirtazapine Preparation.

The preparation of enantiomerically pure (R)-normirtazapine can be achieved through several synthetic routes, including stereoselective synthesis starting from chiral precursors or the resolution of a racemic mixture.

One strategy to obtain enantiomerically pure (R)-normirtazapine is to start with a chiral building block and maintain stereochemical control throughout the synthetic sequence. A patented method describes the preparation of enantiomerically pure mirtazapine (B1677164) through the ring closure of a chiral intermediate. wipo.int This approach suggests that by starting with an enantiomerically enriched precursor, it is possible to synthesize the final tetracyclic structure with a high degree of stereochemical purity. wipo.int For example, a synthesis could commence from (R)-phenylglycine. molaid.com The key is to introduce the stereocenter early in the synthesis and carry it through subsequent chemical transformations without racemization.

Another approach involves the stereoselective reduction of an imine or enamine precursor to mirtazapine or normirtazapine. This could potentially be achieved using the asymmetric catalysis methods described previously, such as enantioselective hydrogenation with a chiral catalyst.

Chiral resolution is a widely used method to separate a racemic mixture into its individual enantiomers. wikipedia.org While this approach results in a theoretical maximum yield of 50% for the desired enantiomer, it is often a practical and effective strategy. wikipedia.org

One of the most common methods for resolving amines is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The resulting salts are diastereomers and therefore have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid libretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

Another powerful technique for separating enantiomers is chiral chromatography. researchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the (R)- and (S)-enantiomers of mirtazapine and its metabolites, including normirtazapine. mdpi.comnih.gov Various CSPs, such as those based on cellulose (B213188) or vancomycin, have been successfully employed for this purpose. researchgate.netmdpi.com Capillary electrophoresis with a chiral selector, such as carboxymethyl-β-cyclodextrin, has also been shown to be an effective method for the enantioselective separation of mirtazapine and its metabolites. mdpi.com

| Resolution Technique | Principle | Application to Normirtazapine | Advantages/Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral acid, followed by separation based on differential solubility. wikipedia.orglibretexts.org | Racemic normirtazapine is reacted with a chiral acid like tartaric acid to form separable diastereomeric salts. libretexts.org | Advantage: Scalable and well-established. Disadvantage: Can be laborious; maximum 50% yield for the desired enantiomer. wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. researchgate.netmdpi.com | Separation of (R)- and (S)-normirtazapine on a chiral column (e.g., Chirobiotic V). nih.govresearchgate.net | Advantage: High resolution and analytical accuracy. Disadvantage: Can be costly for large-scale preparations. |

| Chiral Capillary Electrophoresis | Enantiomers migrate at different rates in an electric field in the presence of a chiral selector. mdpi.com | Use of carboxymethyl-β-cyclodextrin as a chiral selector to separate normirtazapine enantiomers. mdpi.com | Advantage: High efficiency and low sample consumption. Disadvantage: Typically used for analytical rather than preparative scale. |

Stereoselective Derivatization of Mirtazapine Precursors or Related Bicyclic Scaffolds[22].

Development of Radiolabeled (R)-Normirtazapine for Research Applications

Radiolabeled compounds are indispensable tools in pharmacological research, particularly for in vivo studies using techniques like Positron Emission Tomography (PET). researchgate.net The development of a radiolabeled version of (R)-normirtazapine would enable detailed investigation of its pharmacokinetic and pharmacodynamic properties in living organisms.

The synthesis of a radiolabeled compound involves incorporating a radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecular structure. For (R)-normirtazapine, this would likely involve a late-stage introduction of the radioisotope to minimize the handling of radioactive material and to accommodate the short half-lives of many PET isotopes.

For example, [¹¹C]mirtazapine has been successfully synthesized and used in PET studies to determine receptor occupancy in the human brain. researchgate.net A similar strategy could be adapted for the synthesis of [¹¹C]-(R)-normirtazapine. This might involve the N-methylation of a desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. Given that normirtazapine is the N-desmethyl metabolite of mirtazapine, the synthesis of radiolabeled (R)-normirtazapine would require a different labeling strategy, perhaps by incorporating the radiolabel into the tetracyclic core or by using a radiolabeled protecting group that is subsequently removed. The development of such radiolabeled probes is crucial for enhancing the understanding of the neurochemical and pharmacological profiles of specific enantiomers. nih.gov

Isotope Labeling Strategies (e.g., ¹⁴C, ³H) for Metabolic and Distribution Studies

The synthesis of isotopically labeled (R)-Normirtazapine is a strategic endeavor to support preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies. The choice between Carbon-14 (¹⁴C) and Tritium (B154650) (³H) as the isotopic label is dictated by the specific requirements of the study, such as the desired specific activity and the stability of the label at various metabolic sites. nih.gov

Carbon-14 (¹⁴C) Labeling:

Incorporating a ¹⁴C label into the molecular structure of (R)-Normirtazapine is often preferred for its metabolic stability. Since the carbon skeleton of the molecule is less likely to be cleaved during metabolic processes compared to C-H bonds, ¹⁴C labeling provides a reliable method for tracing the entire molecule and its metabolites. A potential synthetic strategy would involve introducing the ¹⁴C label late in the synthesis to maximize the efficiency of the radiolabeling step.

A plausible, though not definitively documented in public literature, synthetic approach could start with a ¹⁴C-labeled precursor that forms a key part of the tetracyclic ring system. For instance, a starting material like ¹⁴C-labeled nicotinic acid could be employed in the construction of the pyridine (B92270) ring of the mirtazapine backbone. The subsequent stereoselective synthesis would then proceed to build the rest of the molecule, ensuring the retention of the (R)-chirality and the isotopic label.

Tritium (³H) Labeling:

Tritium labeling offers the advantage of high specific activity, which is beneficial for receptor binding assays and studies requiring high sensitivity. nih.gov The synthesis of ³H-labeled (R)-Normirtazapine can be achieved through several methods, including catalytic tritium exchange with a suitable precursor. A common strategy involves the synthesis of an unsaturated or halogenated precursor of (R)-Normirtazapine, which can then be subjected to catalytic reduction with tritium gas (³H₂) or dehalogenation with a tritium source. umich.edu For example, a bromo-substituted (R)-Normirtazapine analog could be synthesized and then catalytically debrominated using tritium gas to introduce the ³H label.

The following table outlines hypothetical, yet plausible, precursors and labeling agents for the synthesis of isotopically labeled (R)-Normirtazapine.

| Isotope | Precursor Molecule | Labeling Agent | Potential Labeled Position |

| ¹⁴C | ¹⁴C-Nicotinic Acid Derivative | - | Pyridine ring |

| ¹⁴C | ¹⁴C-Methyl Iodide | - | N-methyl group (on a precursor) |

| ³H | Bromo-(R)-Normirtazapine | Tritium Gas (³H₂) | Aromatic or aliphatic C-H position |

| ³H | Unsaturated (R)-Normirtazapine Precursor | Tritium Gas (³H₂) | Aliphatic C-H position |

It is crucial to purify the final radiolabeled compound to a high degree to ensure that the detected radioactivity corresponds to the compound of interest and not to labeled impurities. umich.edu

Application in Preclinical Drug Metabolism and Distribution Studies

The use of ¹⁴C- and ³H-labeled (R)-Normirtazapine is fundamental in preclinical research to elucidate its pharmacokinetic and pharmacodynamic properties. These studies are essential for understanding the compound's behavior in a biological system. nih.govclinmedjournals.orgnih.gov

Metabolism Studies:

Radiolabeled (R)-Normirtazapine is administered to preclinical animal models to study its metabolic fate. By analyzing biological samples such as plasma, urine, and feces for radioactivity, researchers can identify and quantify the metabolites formed. nih.gov The use of a ¹⁴C label is particularly advantageous as it allows for the tracking of all metabolites containing the carbon backbone of the parent drug. High-performance liquid chromatography (HPLC) coupled with radiometric detection is a common technique used to separate and quantify the parent drug and its metabolites. celerion.com

Distribution Studies:

Understanding the distribution of (R)-Normirtazapine within the body is critical for assessing its potential therapeutic efficacy and identifying any potential for off-target accumulation. Quantitative Whole-Body Autoradiography (QWBA) is a powerful technique that utilizes radiolabeled compounds to visualize their distribution in thin sections of an entire animal. Following administration of ¹⁴C- or ³H-labeled (R)-Normirtazapine, the animal is sacrificed at various time points, and tissue sections are exposed to a phosphor screen to generate a detailed image of the radioactivity distribution.

Studies on the unlabeled form of normirtazapine have shown that it can cross the blood-cerebrospinal fluid barrier. nih.gov By correcting for plasma protein binding, the mean CSF/serum ratio for the unbound fraction of normirtazapine was found to be 1.05, indicating a high potential for passage into the central nervous system. nih.gov The use of radiolabeled (R)-Normirtazapine in QWBA studies would provide a more granular and quantitative assessment of its distribution into the brain and other tissues.

The following table illustrates the type of data that would be generated from a hypothetical preclinical distribution study of ¹⁴C-(R)-Normirtazapine in rats at a specific time point post-administration.

| Tissue | Concentration (ng-eq/g) | Tissue-to-Blood Ratio |

| Blood | 50 | 1.0 |

| Brain | 45 | 0.9 |

| Liver | 250 | 5.0 |

| Kidney | 180 | 3.6 |

| Lung | 120 | 2.4 |

| Adipose | 75 | 1.5 |

These preclinical studies with isotopically labeled (R)-Normirtazapine are crucial for building a comprehensive profile of the compound's ADME properties, which is a prerequisite for its further development as a potential therapeutic agent. nih.gov

Vii. in Vitro Pharmacological Systems and Preclinical Models for R Normirtazapine Research

Cell-Based Assays for Receptor Binding and Functional Activity

Cell-based assays are fundamental in determining the pharmacological profile of a compound by assessing its interaction with specific molecular targets, such as receptors, and the subsequent cellular response.

Receptor binding assays are employed to determine the affinity of a compound for various receptors. These assays typically use cell membranes expressing the target receptor and measure the displacement of a labeled ligand by the test compound. While comprehensive binding profiles specifically for (R)-normirtazapine are not widely published, the methodology would follow standard industry practices.

The parent compound, mirtazapine (B1677164), is known to have a complex binding profile, acting as an antagonist at α2-adrenergic, serotonin (B10506) 5-HT2 and 5-HT3, and histamine (B1213489) H1 receptors. nih.govnih.gov Studies on the mirtazapine enantiomers have shown stereoselectivity: the (S)-(+) enantiomer is primarily responsible for 5-HT2A and 5-HT2C receptor antagonism, the (R)-(-) enantiomer is responsible for 5-HT3 receptor antagonism, and both contribute to α2-adrenergic and H1 receptor blockade. wikipedia.org

Normirtazapine (B1679964), the N-desmethyl metabolite, is itself pharmacologically active. medkoo.com However, studies that have resolved and independently tested the (R)- and (S)-enantiomers of normirtazapine are scarce in the literature. It is understood that the enantiomers of normirtazapine possess distinct pharmacological properties, but specific binding affinity values (Kᵢ) from competitive radioligand or non-radioactive binding assays for (R)-normirtazapine are not available in publicly accessible scientific databases.

Table 1: Receptor Binding Affinity (Kᵢ) for (R)-Normirtazapine (Note: Specific, verifiable Kᵢ values for (R)-Normirtazapine are not available in the cited scientific literature. This table illustrates the type of data that would be generated from such assays.)

| Receptor Target | (R)-Normirtazapine Kᵢ (nM) |

|---|---|

| α₂-Adrenergic | Data not available |

| Serotonin 5-HT₂A | Data not available |

| Serotonin 5-HT₂C | Data not available |

| Serotonin 5-HT₃ | Data not available |